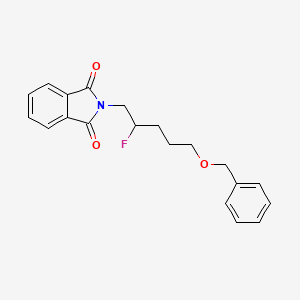
N-(2-Fluoro-5-benzyloxypentyl)phthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-5-benzyloxypentyl)phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phthalimide core, a fluoro-substituted pentyl chain, and a benzyloxy group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-benzyloxypentyl)phthalimide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phthalic anhydride, 2-fluoropentanol, and benzyl alcohol.
Formation of Phthalimide: Phthalic anhydride is reacted with ammonia or a primary amine to form phthalimide.
Alkylation: The phthalimide is then alkylated with 2-fluoropentanol under basic conditions to introduce the fluoro-substituted pentyl chain.
Benzyloxylation: Finally, the benzyloxy group is introduced by reacting the intermediate with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-(2-Fluoro-5-benzyloxypentyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid or phthalic acid derivatives.
Substitution: The fluoro and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Phthalamic acid, phthalic acid derivatives.
Substitution: Various substituted phthalimides.
科学的研究の応用
N-(2-Fluoro-5-benzyloxypentyl)phthalimide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Fluoro-5-benzyloxypentyl)phthalimide involves its interaction with specific molecular targets. The fluoro and benzyloxy groups enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-(2-Fluoro-5-benzyloxypentyl)phthalimide can be compared with other phthalimide derivatives such as:
N-(2-Fluoropentyl)phthalimide: Lacks the benzyloxy group, resulting in different chemical properties and applications.
N-(2-Benzyloxypentyl)phthalimide: Lacks the fluoro group, affecting its reactivity and biological activity.
N-(2-Fluoro-5-methoxypentyl)phthalimide: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.
The presence of both fluoro and benzyloxy groups in this compound makes it unique, offering a combination of properties that are advantageous in various applications.
特性
IUPAC Name |
2-(2-fluoro-5-phenylmethoxypentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-16(9-6-12-25-14-15-7-2-1-3-8-15)13-22-19(23)17-10-4-5-11-18(17)20(22)24/h1-5,7-8,10-11,16H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYPIHDVRWPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(CN2C(=O)C3=CC=CC=C3C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














